molecular formula C9H12N2O2S B5713458 methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate

methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate

Cat. No. B5713458
M. Wt: 212.27 g/mol
InChI Key: NOUJLSGINIIIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, commonly known as DMPA, is a chemical compound used in scientific research as a potent inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells and the growth of certain pathogens. Therefore, DMPA has gained significant attention as a potential drug candidate for the treatment of cancer and infectious diseases.

Mechanism of Action

DMPA exerts its pharmacological effects by selectively inhibiting methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, which is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate oxidizes dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and other pyrimidine nucleotides. DMPA binds to the active site of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate and blocks the oxidation of dihydroorotate, leading to the depletion of pyrimidine nucleotides and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
DMPA has been shown to have potent anticancer and antiparasitic effects in vitro and in vivo. In cancer cells, DMPA induces cell cycle arrest and apoptosis by depleting pyrimidine nucleotides and inhibiting DNA synthesis. In infectious diseases, DMPA kills the parasite by depleting pyrimidine nucleotides and inhibiting the growth of the pathogen. DMPA has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

DMPA has several advantages for use in lab experiments. It is a potent and selective inhibitor of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, which makes it an ideal tool for studying the role of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate in cancer and infectious diseases. DMPA is also relatively easy to synthesize and has a high purity, which ensures reproducibility of experimental results. However, DMPA has some limitations for lab experiments. It is a synthetic compound that may have off-target effects or toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of DMPA in experimental systems.

Future Directions

For research on DMPA include:
1. Optimization of DMPA analogs with improved pharmacological properties, such as increased potency, selectivity, and bioavailability.
2. Evaluation of the efficacy of DMPA in animal models of cancer and infectious diseases, including assessment of its pharmacokinetics, toxicity, and side effects.
3. Identification of biomarkers of response to DMPA treatment in cancer and infectious diseases, which can be used to stratify patients and monitor treatment efficacy.
4. Investigation of the mechanism of resistance to DMPA in cancer and infectious diseases, which can inform the development of combination therapies and overcome drug resistance.
5. Exploration of the potential of DMPA as a tool for studying the role of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate in other biological processes, such as immune activation and inflammation.
Conclusion:
In conclusion, DMPA is a potent inhibitor of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate that has shown promising results as a potential drug candidate for the treatment of cancer and infectious diseases. DMPA exerts its pharmacological effects by selectively blocking the de novo pyrimidine biosynthesis pathway, leading to the depletion of pyrimidine nucleotides and the inhibition of cell proliferation. DMPA has several advantages for use in lab experiments, including its potency, selectivity, and reproducibility. However, further research is needed to optimize its pharmacological properties and evaluate its efficacy and safety in preclinical and clinical studies.

Synthesis Methods

DMPA is a synthetic compound that can be prepared by the reaction of 4,6-dimethyl-2-thiouracil with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction yields DMPA as a white solid with a high purity of more than 95%. The synthesis of DMPA is relatively simple and can be scaled up for large-scale production.

Scientific Research Applications

DMPA has been extensively studied for its potential therapeutic applications in cancer and infectious diseases. In cancer research, DMPA has shown promising results as a potent inhibitor of methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate, which is overexpressed in many types of cancer cells. methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. DMPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In infectious disease research, DMPA has been shown to inhibit the growth of various pathogens, including Plasmodium falciparum, the causative agent of malaria. methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate is essential for the survival of the parasite during the erythrocytic stage of the life cycle, and DMPA has been shown to effectively kill the parasite in vitro and in vivo.

properties

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-4-7(2)11-9(10-6)14-5-8(12)13-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUJLSGINIIIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate

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